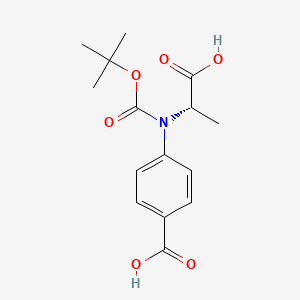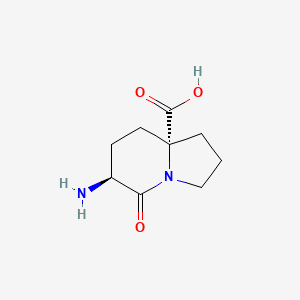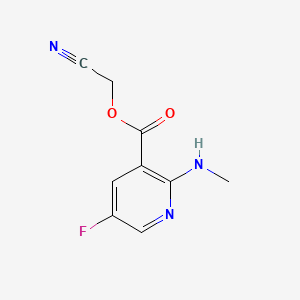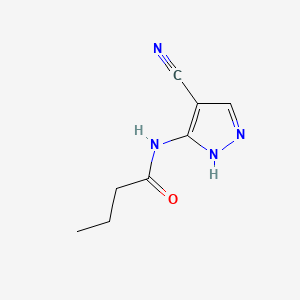
n-Boc-(4-carboxyphenyl)alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Boc-(4-carboxyphenyl)alanine: is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a carboxylic acid group at the para position of the phenyl ring. This compound is commonly used in peptide synthesis and as an intermediate in organic synthesis due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Protection of Phenylalanine: The synthesis begins with the protection of the amino group of phenylalanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms n-Boc-phenylalanine.
Carboxylation: The next step involves the introduction of a carboxylic acid group at the para position of the phenyl ring. This can be achieved through a Friedel-Crafts acylation reaction followed by oxidation.
Industrial Production Methods: The industrial production of n-Boc-(4-carboxyphenyl)alanine typically involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of the amino group, followed by selective carboxylation and purification steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: n-Boc-(4-carboxyphenyl)alanine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like trifluoroacetic acid can be used to remove the Boc group.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in peptide synthesis.
- Intermediate in the synthesis of complex organic molecules.
Biology:
- Utilized in the study of enzyme-substrate interactions.
- Employed in the synthesis of peptide-based inhibitors.
Medicine:
- Investigated for its potential use in drug development.
- Used in the synthesis of peptide-based therapeutics.
Industry:
- Applied in the production of pharmaceuticals.
- Used in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of n-Boc-(4-carboxyphenyl)alanine involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing selective reactions at other functional groups. Upon removal of the Boc group, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins.
Vergleich Mit ähnlichen Verbindungen
- n-Boc-phenylalanine
- n-Boc-tyrosine
- n-Boc-tryptophan
Comparison:
n-Boc-phenylalanine: Similar structure but lacks the carboxylic acid group at the para position.
n-Boc-tyrosine: Contains a hydroxyl group instead of a carboxylic acid group at the para position.
n-Boc-tryptophan: Contains an indole ring instead of a phenyl ring.
Uniqueness: n-Boc-(4-carboxyphenyl)alanine is unique due to the presence of both the Boc protecting group and the carboxylic acid group at the para position, making it a versatile intermediate in organic synthesis and peptide chemistry.
Eigenschaften
IUPAC Name |
4-[[(1S)-1-carboxyethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-9(12(17)18)16(14(21)22-15(2,3)4)11-7-5-10(6-8-11)13(19)20/h5-9H,1-4H3,(H,17,18)(H,19,20)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDBGIMSEJVEIY-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC=C(C=C1)C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C1=CC=C(C=C1)C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724682 |
Source


|
| Record name | 4-{(tert-Butoxycarbonyl)[(1S)-1-carboxyethyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167496-24-4 |
Source


|
| Record name | 4-{(tert-Butoxycarbonyl)[(1S)-1-carboxyethyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












